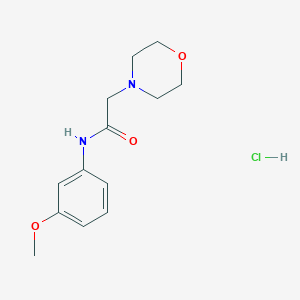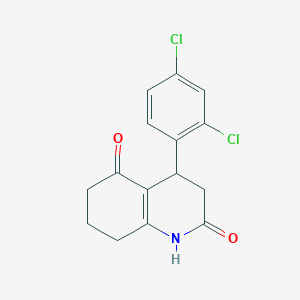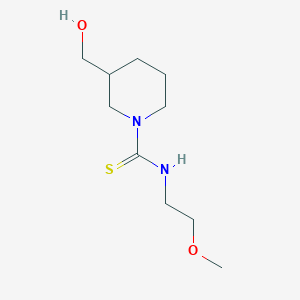![molecular formula C20H26ClNO B4135941 N-[2-(cyclopentyloxy)benzyl]-2-phenylethanamine hydrochloride](/img/structure/B4135941.png)
N-[2-(cyclopentyloxy)benzyl]-2-phenylethanamine hydrochloride
Overview
Description
N-[2-(cyclopentyloxy)benzyl]-2-phenylethanamine hydrochloride, also known as CP 55940, is a synthetic cannabinoid compound that is commonly used in scientific research. This compound is known for its potent effects on the endocannabinoid system, which is responsible for regulating a wide range of physiological processes in the body. In
Scientific Research Applications
N-[2-(cyclopentyloxy)benzyl]-2-phenylethanamine hydrochloride 55940 is commonly used in scientific research to study the endocannabinoid system and its effects on various physiological processes. This compound has been shown to have potent analgesic, anti-inflammatory, and anticonvulsant effects, making it a promising candidate for the treatment of a wide range of medical conditions. N-[2-(cyclopentyloxy)benzyl]-2-phenylethanamine hydrochloride 55940 has also been used to study the effects of cannabinoids on the central nervous system, including their effects on mood, cognition, and behavior.
Mechanism of Action
N-[2-(cyclopentyloxy)benzyl]-2-phenylethanamine hydrochloride 55940 acts on the endocannabinoid system by binding to CB1 and CB2 receptors, which are located throughout the body. This binding activates a series of signaling pathways that modulate the release of neurotransmitters and other signaling molecules, leading to the observed physiological effects of N-[2-(cyclopentyloxy)benzyl]-2-phenylethanamine hydrochloride 55940. The exact mechanism of action of N-[2-(cyclopentyloxy)benzyl]-2-phenylethanamine hydrochloride 55940 is still being studied, but it is thought to involve the modulation of ion channels and other cellular signaling pathways.
Biochemical and Physiological Effects:
N-[2-(cyclopentyloxy)benzyl]-2-phenylethanamine hydrochloride 55940 has a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and anticonvulsant effects. This compound has also been shown to have effects on mood, cognition, and behavior, and is being studied for its potential therapeutic applications in the treatment of a wide range of medical conditions.
Advantages and Limitations for Lab Experiments
N-[2-(cyclopentyloxy)benzyl]-2-phenylethanamine hydrochloride 55940 is a potent and reliable compound that is commonly used in scientific research. One advantage of using N-[2-(cyclopentyloxy)benzyl]-2-phenylethanamine hydrochloride 55940 is its potent and consistent effects on the endocannabinoid system, which makes it a valuable tool for studying this complex system. However, there are also some limitations to using N-[2-(cyclopentyloxy)benzyl]-2-phenylethanamine hydrochloride 55940 in lab experiments, including the potential for off-target effects and the need for careful dosing and administration to avoid toxicity.
Future Directions
There are many potential future directions for research involving N-[2-(cyclopentyloxy)benzyl]-2-phenylethanamine hydrochloride 55940. One promising area of research is the development of novel cannabinoid-based therapies for the treatment of medical conditions such as chronic pain, inflammation, and epilepsy. Another area of research is the study of the endocannabinoid system and its role in regulating physiological processes such as appetite, mood, and sleep. Finally, further research is needed to fully understand the mechanism of action of N-[2-(cyclopentyloxy)benzyl]-2-phenylethanamine hydrochloride 55940 and other synthetic cannabinoids, which could lead to the development of new and more effective therapies.
properties
IUPAC Name |
N-[(2-cyclopentyloxyphenyl)methyl]-2-phenylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO.ClH/c1-2-8-17(9-3-1)14-15-21-16-18-10-4-7-13-20(18)22-19-11-5-6-12-19;/h1-4,7-10,13,19,21H,5-6,11-12,14-16H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYFMKXNALIWAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC=C2CNCCC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-cyclopentyloxyphenyl)methyl]-2-phenylethanamine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-cyclohexyl-N'-{3-[4-(4-ethoxyphenyl)-1-piperazinyl]propyl}thiourea](/img/structure/B4135871.png)
![3-isopropyl 6-methyl 2,7-dimethyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B4135874.png)

![2-(2-{[4-nitro-2-({[2-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]amino}ethyl)-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B4135881.png)
![methyl 2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate](/img/structure/B4135887.png)
![N-[(4-ethyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzamide](/img/structure/B4135897.png)
![(4-nitrophenyl){2-[(3-pyridinylmethyl)amino]ethyl}amine](/img/structure/B4135899.png)


![N-({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)-1,3-benzodioxole-5-carboxamide hydrochloride](/img/structure/B4135924.png)
![4-{2-[(2-bromophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate](/img/structure/B4135932.png)
